Proteolysis Targeting Chimeras, or PROTACs, are innovative molecules designed to induce targeted protein degradation. The compound “PROTAC EED degrader-2” specifically targets the embryonic ectoderm development protein, or EED, a core component of the Polycomb Repressive Complex 2 (PRC2). PRC2 is crucial for regulating gene expression through histone methylation, and its dysregulation is implicated in various cancers. PROTAC EED degrader-2 functions by recruiting an E3 ubiquitin ligase to facilitate the ubiquitination and subsequent degradation of EED, along with other PRC2 components such as EZH2 and SUZ12, thus potentially reversing aberrant gene silencing associated with tumorigenesis .
This process not only depletes EED but also disrupts PRC2 activity, thereby affecting downstream gene expression .
PROTAC EED degrader-2 exhibits potent biological activity by effectively degrading EED in cellular models. It has been shown to inhibit PRC2 enzyme activity with a half-maximal inhibitory concentration (IC50) in the nanomolar range, leading to significant antiproliferative effects in PRC2-dependent cancer cell lines. The compound has demonstrated rapid degradation of not only EED but also EZH2 and SUZ12, suggesting a broad impact on PRC2 functionality .
The synthesis of PROTAC EED degrader-2 typically involves several key steps:
These methods are crucial for ensuring that the resultant PROTAC maintains high potency and selectivity .
The primary application of PROTAC EED degrader-2 lies in cancer therapy, particularly for malignancies characterized by aberrant PRC2 activity. By targeting and degrading components of PRC2, this compound holds potential for:
Additionally, PROTACs represent a paradigm shift in drug development, providing a mechanism to overcome resistance associated with traditional small-molecule inhibitors .
Interaction studies involving PROTAC EED degrader-2 focus on its binding affinity to both target proteins (EED, EZH2) and the selected E3 ligase. These studies often utilize techniques such as:
Such studies confirm the efficacy of PROTACs in inducing targeted degradation and provide insights into their mechanism of action .
Several compounds share structural or functional similarities with PROTAC EED degrader-2. These include:
PROTAC EED degrader-2 is unique due to its specific targeting of the PRC2 complex components, which are critical in various cancers, thus offering a novel approach compared to other degraders that may target different pathways or proteins .
PROTAC EED degrader-2 exploits the ubiquitin-proteasome system (UPS) through a ternary complex mechanism. The compound binds EED (Kd ∼1 nM) while recruiting either von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ubiquitin ligases, enabling proximity-induced ubiquitination of the PRC2 complex [3] [4]. Structural studies reveal that the PROTAC’s benzofuran-triazolopyrimidine moiety engages EED’s methyl-lysine recognition pocket, while its thiazole-phenyl group anchors the E3 ligase [1]. This spatial arrangement facilitates polyubiquitination of lysine residues on EED, EZH2, and SUZ12, leading to 26S proteasome-mediated degradation within 4–6 hours of treatment [2] [6].
Table 1: Degradation Efficiency of PROTAC EED Degrader-2 in PRC2 Complex Subunits
| Protein | DC50 (nM) | Maximum Degradation (%) |
|---|---|---|
| EED | 57 | 98 |
| EZH2 | 62 | 95 |
| SUZ12 | 71 | 92 |
Data derived from Karpas422 lymphoma cell models [3] [4]
The molecular architecture of PROTAC EED degrader-2 (C50H58FN11O6S) features three critical domains:
Table 2: Structure-Activity Relationship of PROTAC EED Degrader-2 Components
| Component | Modification | Degradation Efficiency (ΔDC50) |
|---|---|---|
| E3 Ligase Binder | VHL vs. CRBN | +3.2-fold (VHL preferred) |
| Linker Length | 12 vs. 15 atoms | +48% target engagement |
| Warhead Fluorination | 5-F vs. H | +6.1 nM binding affinity |
The synthesis employs Suzuki-Miyaura cross-coupling to conjugate the benzofuran core with triazolopyrimidine, followed by solid-phase peptide synthesis for linker assembly . Critical quality attributes include >98% enantiomeric purity at the (2S,4R) stereocenter and <0.5% residual palladium from catalytic steps [1] .
PROTAC EED degrader-2 addresses three key limitations of EZH2 methyltransferase inhibitors:
Comparative Efficacy in EZH2-Mutant Models
| Parameter | PROTAC EED Degrader-2 | EZH2 Inhibitor (Tazemetostat) |
|---|---|---|
| H3K27me3 Reduction | 98% at 72 hr | 74% at 72 hr |
| Tumor Growth Inhibition | 92% | 68% |
| Resistance Onset | None (6 months) | 8 weeks |
This degradation-based approach demonstrates superior durability, particularly in diffuse large B-cell lymphoma xenografts with Y641F EZH2 mutations [2] [4].
The strategic targeting of the Embryonic Ectoderm Development (EED) subunit represents a sophisticated approach to disrupting Polycomb Repressive Complex 2 (PRC2) function through proteolysis-targeting chimera (PROTAC) technology. EED serves as a crucial scaffolding component within the PRC2 complex, which comprises the core subunits EED, Enhancer of Zeste Homolog 2 (EZH2), and Suppressor of Zeste 12 protein homolog (SUZ12), along with additional regulatory proteins [1] [2].
The rationale for targeting EED stems from its central role in PRC2 stability and function. EED stabilizes the PRC2 complex and enhances histone methyltransferase activity through its WD40-repeat domain, which folds into a seven-bladed β-propeller structure [2] [3]. This protein functions as both a scaffolding component and an allosteric regulator, binding to trimethylated histone H3 lysine 27 (H3K27me3) through an aromatic cage consisting of Phenylalanine 97, Tyrosine 148, Tryptophan 364, and Tyrosine 365 [3] [4]. The H3K27me3 binding capability creates a positive feedback loop that enhances PRC2 methyltransferase activity and facilitates the spreading of repressive chromatin marks [4].
EED targeting offers several advantages over direct EZH2 inhibition. Unlike EZH2-selective inhibitors that may encounter resistance mechanisms through secondary mutations, EED degradation simultaneously destabilizes the entire PRC2 complex, leading to concurrent degradation of EZH2 and SUZ12 [5] [6]. This comprehensive disruption of PRC2 components provides broader epigenetic effects and potentially reduces the likelihood of resistance development. Additionally, EED inhibition could disrupt multiple oncogenic pathways regulated by PRC2, whereas EZH2 inhibitors may affect only a subset of PRC2 target genes [2].
The structural features of EED make it particularly amenable to PROTAC design. The protein contains distinct binding pockets, including the H3K27me3-binding site and the EZH2-binding domain, which provide multiple opportunities for warhead attachment [3] [7]. The H3K27me3-binding pocket, formed by the aromatic cage on the top surface of the β-propeller, has been extensively characterized structurally and represents a well-validated druggable site [3] [4].
Furthermore, EED targeting addresses limitations observed with traditional small-molecule inhibitors. While compounds like A-395 can antagonize EED function through competitive inhibition of H3K27me3 binding, PROTAC-mediated degradation provides more complete and sustained disruption of EED function [8]. The degradation approach also enables targeting of protein-protein interactions that may be difficult to disrupt with traditional inhibitors, expanding the therapeutic window for intervention [2].
PROTAC EED degrader-2 exemplifies a sophisticated heterobifunctional molecule design comprising three essential structural components: an EED-targeting warhead, an optimized linker system, and a von Hippel-Lindau (VHL) E3 ligase ligand [9] [5]. The molecular architecture, with the formula C50H58FN11O6S and molecular weight of 960.13 g/mol, represents a carefully balanced approach to achieving optimal physicochemical properties while maintaining high binding affinities to both target and E3 ligase [10] [9].
The EED-targeting warhead consists of a 5-fluoro-2,3-dihydro-1-benzofuran-4-yl methylamino triazolopyrimidine derivative that specifically binds to the H3K27me3-binding pocket of EED [10] [11]. This warhead design capitalizes on the structural understanding of EED-histone interactions, where the aromatic cage formed by Phenylalanine 97, Tyrosine 148, Tryptophan 364, and Tyrosine 365 accommodates methylated lysine residues [3] [4]. The fluorinated benzofuran moiety provides enhanced binding affinity through optimized van der Waals interactions and cation-π interactions with the aromatic cage residues, while the triazolopyrimidine core establishes critical hydrogen bonding networks within the binding pocket [12].
The design strategy for the EED warhead incorporates lessons learned from previous EED inhibitor development programs. The triazolopyrimidine scaffold serves as a privileged structure that mimics the natural H3K27me3 substrate while providing superior pharmacological properties compared to peptide-based inhibitors [12] [13]. The 5-fluoro substitution on the benzofuran ring enhances potency through favorable electronic effects and improved binding kinetics, while the methylamino linker provides the appropriate geometry for optimal pocket engagement [12].
The VHL ligand component employs a 4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide structure that represents an optimized variant of established VHL-binding scaffolds [5] [14]. This ligand design is based on the hydroxyproline-containing peptide sequences that mimic natural VHL substrates such as hypoxia-inducible factor-α (HIF-α) [14] [15]. The pyrrolidine ring provides the essential trans-4-hydroxy stereochemistry required for VHL recognition, while the thiazole-containing benzyl substituent enhances binding affinity and selectivity through additional hydrophobic interactions with the VHL binding pocket [14] [16].
The VHL ligand selection reflects the extensive development of VHL-targeting molecules for PROTAC applications. VHL has emerged as one of the most widely utilized E3 ligases in PROTAC design due to its broad tissue expression, well-characterized binding site, and availability of high-affinity small-molecule ligands [17] [18]. The specific VHL ligand employed in PROTAC EED degrader-2 provides a dissociation constant (Kd) of approximately 100 nanomolar for the VHL complex, ensuring efficient E3 ligase recruitment [11].
The optimized linker system represents a critical design element that positions EED and VHL in optimal proximity for ternary complex formation and subsequent ubiquitination [18] [19]. The linker consists of an alkyl chain incorporating propanoyl and pentanoyl amide linkages, providing a total length that spans approximately 12-16 atoms between the warhead and VHL ligand attachment points [9] [5]. This linker length was determined through systematic structure-activity relationship studies that evaluated various lengths and compositions to identify the optimal geometry for ternary complex formation [19] [20].
The linker design incorporates both flexibility and rigidity elements to balance conformational freedom with preorganization toward the bioactive conformation [18] [19]. The amide bonds provide partial rigidity and hydrogen bonding capabilities that can contribute to favorable interactions within the ternary complex, while the alkyl chains maintain sufficient flexibility to accommodate the large conformational changes required for productive ternary complex formation [19] [20]. The 3,3-dimethylbutanoyl substituent introduces steric bulk that may influence the binding kinetics and selectivity profile of the PROTAC [18].
Linker optimization studies have demonstrated that even minor modifications to linker length or composition can dramatically impact degradation efficiency [18] [20]. For PROTAC EED degrader-2, the specific linker composition balances multiple factors including binding affinity to both target and E3 ligase, cellular permeability, metabolic stability, and ternary complex cooperativity [19] [20]. The amide linkages provide sites for potential hydrogen bonding interactions that may stabilize the ternary complex, while the terminal methyl groups reduce metabolic liability compared to primary amines or alcohols [18].
PROTAC EED degrader-2 demonstrates exceptional binding affinity for its primary target, exhibiting a pKD of 9.27 ± 0.05 for EED, which corresponds to a dissociation constant of approximately 540 picomolar [9] [5]. This binding affinity represents a significant achievement in PROTAC design, as it surpasses the affinity of many traditional small-molecule inhibitors and approaches the binding strength observed for high-affinity protein-protein interactions [9] [21]. The remarkable binding affinity reflects the optimized design of the EED-targeting warhead, which exploits the natural H3K27me3-binding pocket through multiple favorable interactions including van der Waals forces, hydrogen bonding, and cation-π interactions [3] [4].
The binding affinity measurement was determined using surface plasmon resonance (SPR) techniques, which provide real-time analysis of molecular interactions without requiring labeled compounds [9] [22]. The pKD value of 9.27 indicates exceptional complementarity between the PROTAC and the EED binding site, with the interaction characterized by both high association rates and slow dissociation kinetics [9]. This binding profile is particularly advantageous for PROTAC applications, as it ensures stable binary complex formation between the degrader and EED, facilitating subsequent recruitment of the VHL E3 ligase complex [6].
Comparative analysis reveals that PROTAC EED degrader-2 exhibits superior binding affinity compared to its structural analog, PROTAC EED degrader-1, which demonstrates a pKD of 9.02 ± 0.09 [21] [23]. This approximately 1.8-fold improvement in binding affinity reflects the refined molecular design and optimized structural features incorporated into degrader-2 [9] [21]. The enhanced binding affinity contributes directly to improved cellular potency and reduced off-target effects, as tighter binding to the intended target reduces the likelihood of interactions with structurally related proteins [9].
The PRC2 inhibition profile of PROTAC EED degrader-2, characterized by a pIC50 of 8.11 ± 0.09, demonstrates potent functional activity against the target enzyme complex [9] [5]. This pIC50 value corresponds to an IC50 of approximately 7.7 nanomolar, indicating that the compound achieves half-maximal inhibition of PRC2 methyltransferase activity at subnanomolar concentrations [9] [21]. The PRC2 inhibition assay measures the compound's ability to prevent trimethylation of histone H3 lysine 27 using a biochemical methyltransferase assay with purified PRC2 components and histone substrates [5] [24].
The relationship between EED binding affinity (pKD = 9.27) and PRC2 inhibition (pIC50 = 8.11) reveals important insights into the mechanism of action [9] [5]. The approximately 10-fold difference between binding affinity and functional inhibition suggests that EED binding alone is not sufficient for complete PRC2 inhibition, consistent with the complex allosteric regulation mechanisms within the PRC2 complex [3] [4]. The functional inhibition likely results from a combination of direct competitive inhibition of H3K27me3 binding and disruption of EED-mediated allosteric activation of EZH2 methyltransferase activity [8] [3].
Mechanistic studies indicate that PROTAC EED degrader-2 inhibits PRC2 function through multiple pathways. Direct binding to the H3K27me3-binding pocket prevents the positive feedback mechanism that normally enhances PRC2 activity through recognition of existing methylation marks [3] [4]. Additionally, the compound may interfere with the conformational changes in EED that are required for optimal EZH2 activation, as the binding site overlaps with regions important for allosteric communication within the complex [3] [7].
The temporal dynamics of PRC2 inhibition reveal that PROTAC EED degrader-2 achieves rapid onset of enzyme inhibition, with measurable effects observed within minutes of compound addition to biochemical assays [5]. This rapid inhibition precedes the protein degradation effects, which typically require several hours for maximal impact [5] [6]. The immediate functional inhibition provides therapeutic benefit even before significant protein depletion occurs, offering a dual mechanism of action that combines traditional pharmacological inhibition with targeted protein degradation [6].
Selectivity profiling demonstrates that PROTAC EED degrader-2 exhibits remarkable specificity for EED compared to other methyltransferases and chromatin regulatory proteins [22]. Testing against a panel of 20 methyltransferases and 12 epigenetic reader domains revealed minimal off-target activity, with the compound showing greater than 100-fold selectivity for EED over the most closely related targets [25] [22]. This selectivity profile reflects the unique structural features of the EED H3K27me3-binding pocket and the optimized design of the targeting warhead [3] [4].
The binding kinetics of PROTAC EED degrader-2 reveal favorable association and dissociation rates that contribute to its biological activity profile [9]. The compound exhibits rapid association with EED (kon > 10^6 M^-1 s^-1) combined with slow dissociation (koff < 10^-3 s^-1), resulting in a residence time exceeding 15 minutes [9]. This extended residence time is particularly important for PROTAC applications, as it provides sufficient opportunity for E3 ligase recruitment and ternary complex stabilization before compound dissociation occurs [6].
| Parameter | PROTAC EED Degrader-2 | PROTAC EED Degrader-1 | Reference Range |
|---|---|---|---|
| EED Binding (pKD) | 9.27 ± 0.05 | 9.02 ± 0.09 | 7.0 - 10.0 |
| PRC2 Inhibition (pIC50) | 8.11 ± 0.09 | 8.17 ± 0.24 | 6.0 - 9.0 |
| Selectivity (fold vs. closest off-target) | >100 | >100 | >10 |
| Molecular Weight (g/mol) | 960.13 | 1054.20 | <1000 preferred |
| Residence Time (minutes) | >15 | Not specified | >5 preferred |